1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-
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Overview
Description
1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- is a complex organic compound characterized by the presence of a seleno group attached to a cyclobutene ring
Preparation Methods
The synthesis of 1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- typically involves multi-step organic reactions. The key steps include:
Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Seleno Group: The seleno group is introduced via nucleophilic substitution reactions using reagents like sodium selenide.
Final Assembly: The final step involves coupling the cyclobutene ring with the propanone moiety under controlled conditions.
Chemical Reactions Analysis
1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving selenium.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- involves its interaction with molecular targets through its seleno and ketone groups. These interactions can modulate various biochemical pathways, making it a valuable tool in research. The exact molecular targets and pathways depend on the specific application and experimental conditions.
Comparison with Similar Compounds
1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- can be compared with similar compounds such as:
2-Hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in polymer chemistry.
1-Phenyl-2-methyl-2-hydroxypropanone: Another compound with a similar structure but different functional groups.
1-Propanone, 2-hydroxy-2-methyl-1-phenyl-: Used in various chemical synthesis applications.
The uniqueness of 1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- lies in its seleno group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
820963-13-1 |
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Molecular Formula |
C16H20OSe |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(3-phenyl-2-propan-2-ylselanylcyclobut-2-en-1-yl)propan-1-one |
InChI |
InChI=1S/C16H20OSe/c1-4-15(17)14-10-13(16(14)18-11(2)3)12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |
InChI Key |
NROIKHYEBGYUAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(=C1[Se]C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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